(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group substituted with a chlorine atom, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group with a chlorine substituent is introduced via a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(2-Bromo-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid: Similar structure with a bromine substituent instead of chlorine.
(2R,3R)-2-(2-Fluoro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness
(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C14H16ClNO3 |
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Molecular Weight |
281.73 g/mol |
IUPAC Name |
(2R,3R)-2-(2-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m1/s1 |
InChI Key |
UTNODEZXXNTXPV-MFKMUULPSA-N |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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